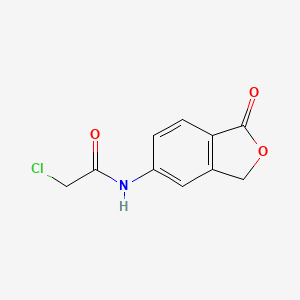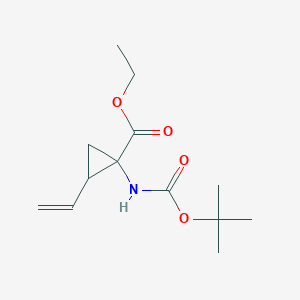![molecular formula C12H16FNO B1370833 3-[(2-Fluorophenoxy)methyl]piperidine CAS No. 768358-04-9](/img/structure/B1370833.png)
3-[(2-Fluorophenoxy)methyl]piperidine
Descripción general
Descripción
“3-[(2-Fluorophenoxy)methyl]piperidine” is a fluorinated building block with the empirical formula C12H16FNO . It has a molecular weight of 209.26 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “this compound” is FC1=C(C=CC=C1)OCC2CNCCC2 . The InChI is 1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a CAS Number of 768358-04-9 . The compound is non-combustible .Aplicaciones Científicas De Investigación
Pharmacological Properties and Applications
3-[(2-Fluorophenoxy)methyl]piperidine derivatives demonstrate significant pharmacological properties. One notable compound is Paroxetine hydrochloride, a selective serotonin reuptake inhibitor used for treating various anxiety and stress-related disorders (Germann et al., 2013). Another study highlights the potential of piperidine derivatives as corrosion inhibitors for iron, demonstrating the chemical's utility in industrial applications (Kaya et al., 2016).
Structural and Chemical Analysis
The structural characteristics and interactions of biologically active this compound derivatives have been analyzed, with studies detailing the crystal structure and theoretical analysis of intermolecular interactions in these compounds (Shukla et al., 2017). This research provides insights into the molecular basis of the biological activity of these derivatives.
Applications in Cancer Treatment
This compound derivatives have been explored for their potential in treating cancer. A study on Aurora kinase inhibitors discusses the use of related compounds for their potential in cancer therapy (ヘンリー,ジェームズ, 2006).
Synthesis and Development for Medical Use
The synthesis and development of this compound derivatives for medical applications have been a focus of research. Studies describe the asymmetric synthesis of these compounds for potential use in pharmaceuticals (Salgado et al., 2019). This research is pivotal in developing new medications and treatments based on these compounds.
Propiedades
IUPAC Name |
3-[(2-fluorophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSDFRICUDDXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623837 | |
| Record name | 3-[(2-Fluorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768358-04-9 | |
| Record name | 3-[(2-Fluorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)

![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1370772.png)
